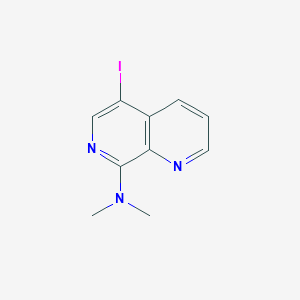
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the naphthyridine family and is known for its unique structural features that make it an attractive candidate for drug development.
Applications De Recherche Scientifique
Hydrogen Bonding and Supramolecular Architectures
Research has focused on the hydrogen bonding capabilities of naphthyridine derivatives, including structures similar to 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine. Studies have shown that these compounds can form hydrogen-bonded supramolecular architectures when combined with acidic compounds. This property has been utilized in creating organic salts and crystalline forms through slow evaporation techniques. The understanding of weak and strong hydrogen bonding in crystal packing has provided insights into the design of molecular materials with desired properties (Jin et al., 2010); (Jin et al., 2011).
Anion Recognition and Sensing
Further research into naphthyridine derivatives has led to the development of functionalized compounds capable of anion recognition. For instance, derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties have been synthesized and shown to exhibit selective recognition abilities towards fluoride ions among other anions. This specificity is attributed to hydrogen-bonding interactions and the induced deprotonation sensing mechanism, showcasing the potential of these compounds in selective ion sensing applications (Chahal, Dar, & Sankar, 2018).
Photoluminescent Properties
The photoluminescent properties of naphthyridine-based compounds have also been a subject of research. Studies have synthesized complexes exhibiting significant luminescence, which could be utilized in the development of luminescent materials for various applications, such as in light-emitting devices and sensors. These studies not only highlight the versatile chemical properties of naphthyridine derivatives but also their potential in materials science and technology (Zuo, Fu, Che, & Cheung, 2003).
Propriétés
IUPAC Name |
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3/c1-14(2)10-9-7(4-3-5-12-9)8(11)6-13-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXFVUCQQOTHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1N=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)
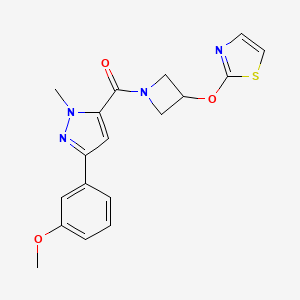
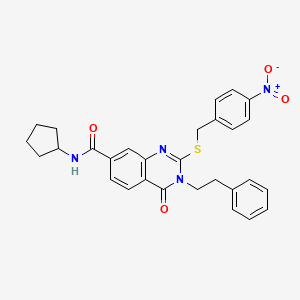
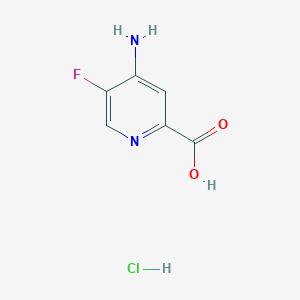
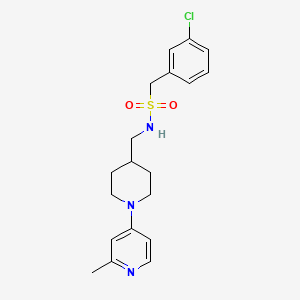
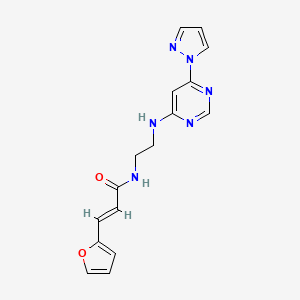
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)


![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)